3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
3-(4-Methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (hereafter referred to as Compound X) is a chromeno-oxazinone derivative characterized by a fused tricyclic scaffold. Its molecular formula is C22H23NO5, with a molecular weight of 381.42 g/mol . Structurally, it features:
- A 4-methoxyphenoxy group at position 2.
- A 3-methoxypropyl chain at position 7.
This compound belongs to a broader class of chromeno-oxazinones synthesized via Mannich condensation or aminomethylation reactions involving hydroxylated isoflavones, formaldehyde, and amino alcohols .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-25-11-3-10-23-12-18-19(28-14-23)9-8-17-21(24)20(13-27-22(17)18)29-16-6-4-15(26-2)5-7-16/h4-9,13H,3,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQRWNQPRPARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one” are currently unknown. The compound is a relatively new chemical entity and research is ongoing to identify its specific targets.
Mode of Action
It is known that the compound is synthesized through an ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride. This suggests that the compound might interact with its targets through similar mechanisms.
Pharmacokinetics
Research is ongoing to determine these properties and their impact on the compound’s bioavailability.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Compound X with structurally related chromeno-oxazinone derivatives, focusing on substituents, physicochemical properties, and synthesis yields:
Key Observations:
Substituent Effects on Physicochemical Properties :
- The trifluoromethyl (-CF3) group in compounds like 4h and 4i increases molecular weight (~463 g/mol) and lowers melting points compared to methoxy-substituted analogs .
- Hydroxyalkyl chains (e.g., 4-hydroxybutyl in 4a) introduce hydrogen-bonding capacity, as evidenced by IR O–H stretches at 3400 cm⁻¹ .
Synthetic Yields :
- Derivatives with 4-methoxyphenyl groups (e.g., 4a) show higher yields (82%) compared to fluorinated analogs, likely due to steric and electronic factors .
Spectral Trends :
- Methoxy groups consistently appear in NMR at δ 3.72–3.86 ppm across multiple compounds .
- Fluorinated aromatic rings exhibit distinct ¹H NMR shifts (δ 7.17–7.55 ppm) and ¹³C signals for CF3 at δ 121.2 ppm .
Structural Flexibility: The position of methoxy groups (e.g., 4-methoxyphenoxy in Compound X vs.
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